

Myxalamid B: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Myxalamid B

Cat. No.: B1235274

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Myxalamid B**, a potent antibiotic isolated from the myxobacterium *Myxococcus xanthus*. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.

Chemical Structure and Identification

Myxalamid B is a secondary metabolite characterized by a polyene amide structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of **Myxalamid B**

Identifier	Value
Molecular Formula	C ₂₅ H ₃₉ NO ₃ [1] [2] [3]
Molecular Weight	401.6 g/mol [1] [3]
IUPAC Name	(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide [1]
CAS Number	86934-10-3 [1] [3]
InChI Key	QQZJCNSHAVQKIC-DDKJXSSXSA-N [1]

Physicochemical Properties

Myxalamid B is a yellowish oil that is sensitive to oxidation. Its solubility profile is a critical consideration for experimental design and formulation development.

Table 2: Physicochemical Properties of **Myxalamid B**

Property	Description
Appearance	Yellowish oil
Solubility	Well soluble in dichloromethane, acetone, and ethanol; slightly soluble in diethyl ether; insoluble in petroleum ether.
Stability	Sensitive to oxidation.
Thin Layer Chromatography (TLC) Rf Values	- 0.27 in toluene-ethanol (9:1) - 0.42 in dichloromethane-methanol (9:1)

Biological Activity and Mechanism of Action

Myxalamid B exhibits a potent biological activity, primarily as an antibiotic and a potential cytotoxic agent. Its mechanism of action is targeted and specific, making it a valuable tool for studying cellular bioenergetics.

Antimicrobial Activity

Myxalamid B is active against a range of microorganisms, particularly yeasts, molds, and Gram-positive bacteria. Gram-negative bacteria are generally resistant.

Table 3: Antimicrobial Spectrum of **Myxalamid B**

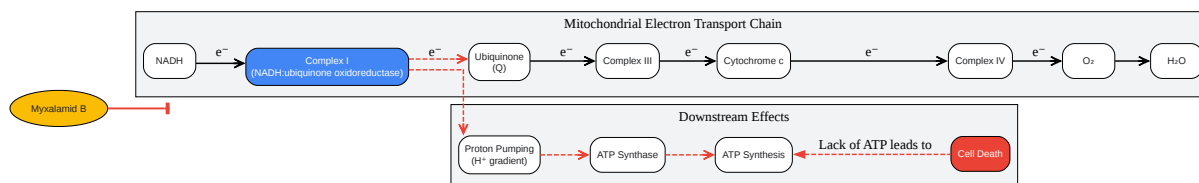
Organism Type	Activity
Yeasts and Molds	Active
Gram-positive Bacteria	Active
Gram-negative Bacteria	Mostly resistant

Cytotoxic Activity

Preliminary studies have indicated that **Myxalamid B** and related compounds possess antitumor and cytotoxic potential. This activity is linked to its primary mechanism of action. While specific IC50 values for pure **Myxalamid B** against a wide array of cancer cell lines are not extensively documented, extracts from *Myxococcus xanthus* containing myxalamids have shown significant inhibitory activity against cancer cell lines. For instance, an extract demonstrated an IC50 value of 6.25 ± 0.07 µg/mL against the MDA-MB-231 human breast cancer cell line. However, the precise contribution of **Myxalamid B** to this activity has not been quantified.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of **Myxalamid B** is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.^[1] By inhibiting this enzyme complex, **Myxalamid B** disrupts the flow of electrons from NADH to ubiquinone, which in turn halts the pumping of protons across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately cell death. A concentration of 170 pmol of **Myxalamid B** per mg of protein was found to inhibit NADH oxidation by 50% in beef heart submitochondrial particles.



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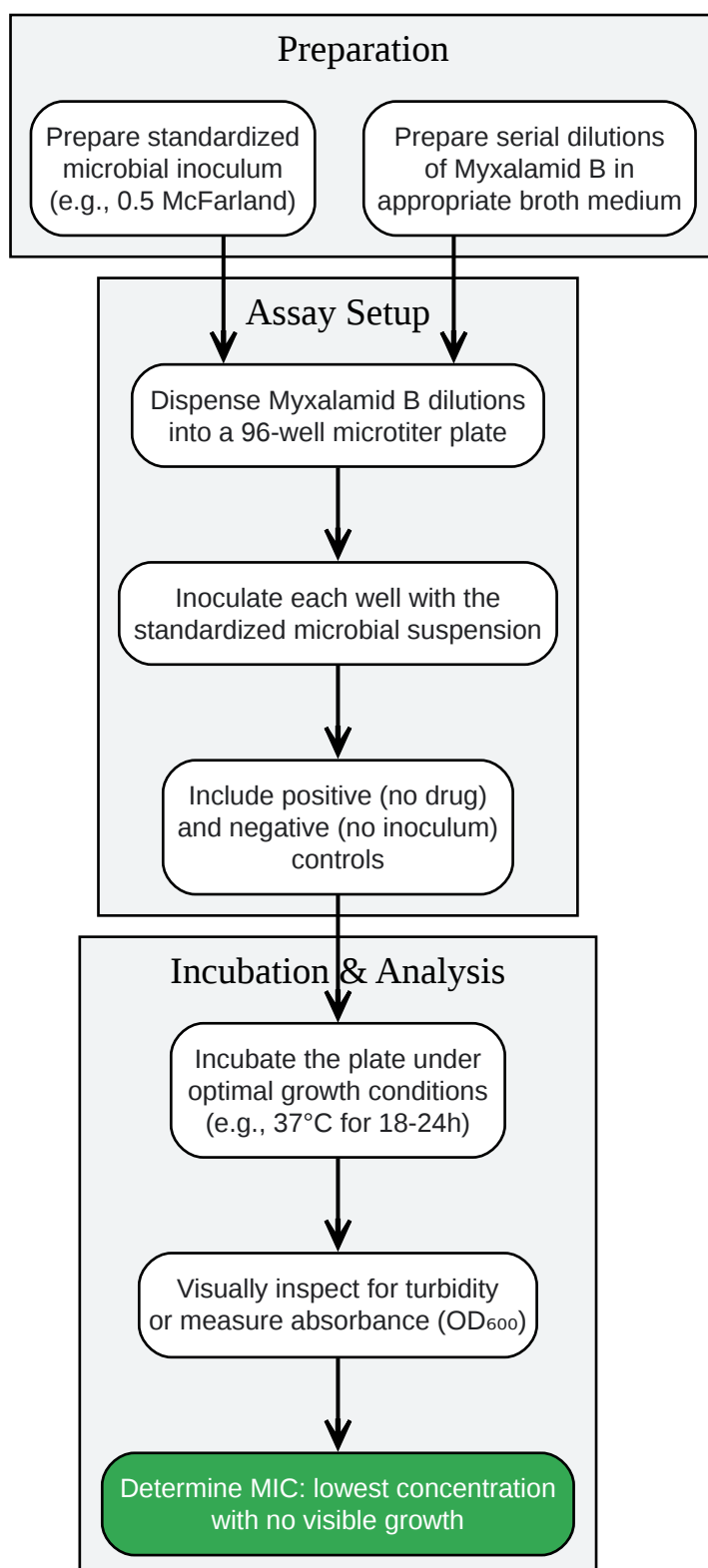
Caption: Mechanism of action of **Myxalamid B**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Myxalamid B**.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of **Myxalamid B** that inhibits the visible growth of a microorganism.



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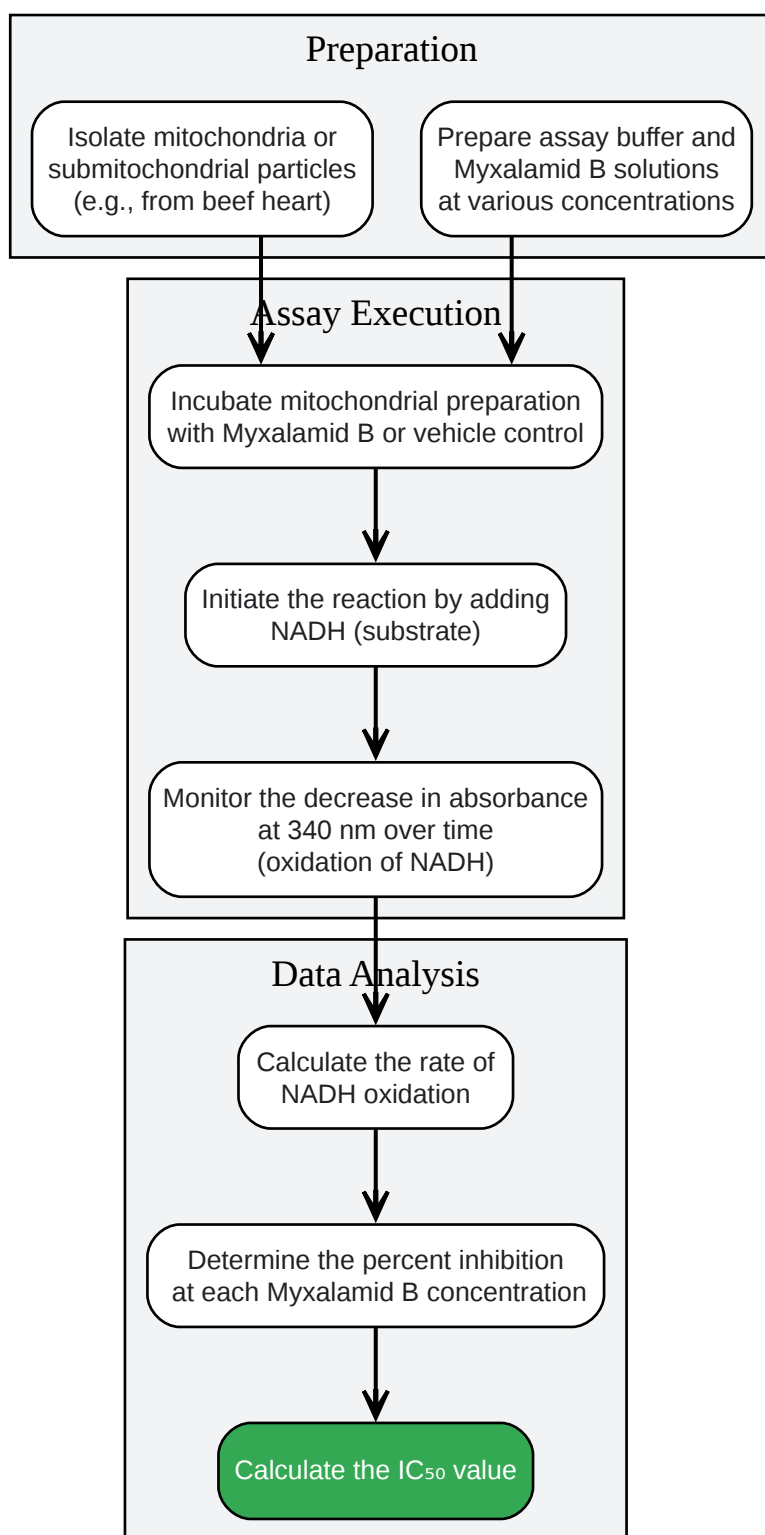
Caption: Workflow for MIC determination.

Detailed Protocol:

- Preparation of **Myxalamid B** Stock Solution: Dissolve **Myxalamid B** in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
- Preparation of Microbial Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **Myxalamid B** stock solution with the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
- Inoculation: Add the standardized microbial inoculum to each well containing the **Myxalamid B** dilutions and the positive control well.
- Controls: Include a positive control (microorganism in broth without **Myxalamid B**) and a negative control (broth only) on each plate.
- Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of **Myxalamid B** at which there is no visible growth (no turbidity) compared to the positive control.

Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I) Activity

This assay measures the effect of **Myxalamid B** on the enzymatic activity of mitochondrial Complex I.



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Caption: Workflow for Complex I inhibition assay.

Detailed Protocol:

- **Preparation of Submitochondrial Particles (SMPs):** Isolate SMPs from a suitable source, such as beef heart, using established differential centrifugation and sonication methods.
- **Assay Buffer:** Prepare an appropriate assay buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors.
- **Reaction Mixture:** In a cuvette, combine the assay buffer, SMPs, and varying concentrations of **Myxalamid B** (or solvent control).
- **Initiation of Reaction:** Start the reaction by adding a solution of NADH to the cuvette.
- **Spectrophotometric Measurement:** Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease corresponds to the rate of NADH oxidation by Complex I.
- **Data Analysis:** Calculate the initial rate of the reaction for each **Myxalamid B** concentration. Determine the percentage of inhibition relative to the control. The IC₅₀ value, the concentration of **Myxalamid B** that causes 50% inhibition, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Myxalamid B is a fascinating natural product with a well-defined chemical structure and a specific and potent biological activity. Its targeted inhibition of mitochondrial Complex I makes it a valuable molecular probe for studying cellular respiration and a potential lead compound for the development of new antibiotics and anticancer agents. The information and protocols provided in this guide are intended to facilitate further research into the promising therapeutic applications of **Myxalamid B**.

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